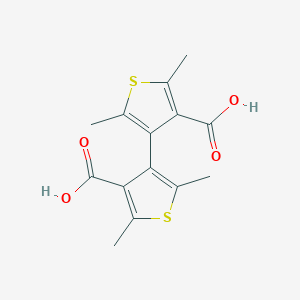

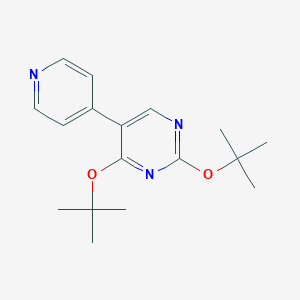

![molecular formula C6H7NOS B428938 N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine CAS No. 42456-40-6](/img/structure/B428938.png)

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine

Vue d'ensemble

Description

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, have been found to exhibit significant fungicidal activity . These compounds have been tested against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse, and some of them showed excellent fungicidal activities . This suggests that N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine could potentially be used in the development of new fungicides.

Crystal Structure Analysis

The crystal structure of compounds similar to N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine has been studied . Such studies can provide valuable insights into the properties of the compound and can guide the design of new materials with desired properties.

Synthesis of Schiff Bases

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds with a carbon-nitrogen double bond, which are widely used in organic synthesis and coordination chemistry.

Coordination Chemistry

The coordination behavior of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine with various metal ions can be studied . This can lead to the development of new coordination compounds with potential applications in catalysis, materials science, and bioinorganic chemistry.

Antibacterial Activity

Schiff bases, which can be synthesized from N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, have been found to exhibit antibacterial activity . Therefore, this compound could potentially be used in the development of new antibacterial agents.

Development of Novel Pesticides

The structural modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives are significant lead compounds that can be used for further structural optimization . This suggests that N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine could potentially be used in the development of novel pesticides.

Mécanisme D'action

Target of Action

It has been synthesized into a complex with zn (ii) sulphate heptahydrate , suggesting potential interactions with metal ions.

Mode of Action

The synthesized complex has been shown to interact with ct-dna , indicating that it may interact with DNA or proteins within the cell.

Pharmacokinetics

The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .

Result of Action

The synthesized complex has shown in vitro antibacterial activity against escherichia coli, klebsiella pneumoniae, bacillus subtilis, and staphylococcus aureus strains .

Propriétés

IUPAC Name |

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUDLQMYHUIYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356006 | |

| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

CAS RN |

42456-40-6 | |

| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane](/img/structure/B428857.png)

![2-[2-(2-Bromophenyl)vinyl]-5-chlorothiophene](/img/structure/B428861.png)

![Methyl 2'-acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B428864.png)

![Tert-butyl dibenzo[b,d]thien-4-yl ether](/img/structure/B428866.png)

![3a,9b-Dihydronaphtho[1,2-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428867.png)

![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)

![5,9-dihydrospiro(4H-thieno[3',2':5,6]cyclohepta[1,2-b]thiophene-9,1'-cyclohexane)](/img/structure/B428871.png)

![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)

![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)